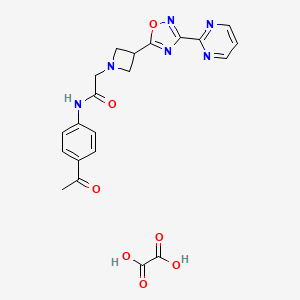

N-(4-acetylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

N-(4-acetylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a heterocyclic compound featuring a pyrimidine-substituted 1,2,4-oxadiazole core fused to an azetidine ring, linked via an acetamide group to a 4-acetylphenyl moiety. The oxalate salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3.C2H2O4/c1-12(26)13-3-5-15(6-4-13)22-16(27)11-25-9-14(10-25)19-23-18(24-28-19)17-20-7-2-8-21-17;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,22,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFHPZCUATUXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (CAS Number: 1448075-39-5) is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.38 g/mol. The compound features a complex structure that includes an acetylphenyl group, a pyrimidine moiety, and an oxadiazole ring, which are known to contribute to its biological activity.

Research indicates that compounds with similar structural motifs often exhibit antimicrobial , antitumor , and anti-inflammatory activities. The presence of the pyrimidine and oxadiazole rings is particularly noteworthy as these heterocycles are commonly associated with various pharmacological effects.

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine and oxadiazole possess significant antimicrobial properties. For instance, compounds containing these moieties have been reported to inhibit bacterial growth by disrupting cellular processes or interfering with DNA replication mechanisms .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

Case Studies

- Antitumor Efficacy : A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed an IC50 value indicating significant potency against breast cancer cells. The study utilized MTT assays to determine cell viability post-treatment and observed morphological changes consistent with apoptosis.

- Antimicrobial Assays : Another investigation conducted agar diffusion tests against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Data Tables

| Biological Activity | Assay Type | IC50/Zone of Inhibition | Cell Line/Bacteria |

|---|---|---|---|

| Antitumor | MTT Assay | 15 µM | MCF7 (Breast Cancer) |

| Antimicrobial | Agar Diffusion | 20 mm | Staphylococcus aureus |

| 18 mm | Escherichia coli |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

a) 1,2,4-Oxadiazole vs. Thiazole/Triazole Derivatives The pyrimidin-2-yl-1,2,4-oxadiazole core distinguishes this compound from analogs like Z9 (N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide) , which shares the oxadiazole motif but lacks the azetidine ring and pyrimidine substitution.

b) Pyrimidine vs. Pyrimidine’s electron-deficient nature enhances interactions with enzymes like kinases or viral NS proteins .

Substituent Effects on Bioactivity

a) 4-Acetylphenyl vs. Cyclic Amides

The 4-acetylphenyl group provides a planar, hydrophobic moiety, contrasting with Z10 (N-[4-bromo-3-(trifluoromethyl)phenyl]-1,3-dioxo-2-[tetrahydrofuran-2-yl]isoindoline-5-carboxamide) , which incorporates a halogenated aryl group. The acetyl group may improve metabolic stability compared to ester-containing analogs (e.g., Z7 ), which are prone to hydrolysis.

b) Oxalate Salt vs. Free Base/Other Salts

The oxalate counterion (as seen in RO363 and SR59230A ) improves aqueous solubility compared to neutral analogs like Z8 , which contains a sulfonyl morpholine group. However, oxalate salts may exhibit pH-dependent dissociation, affecting bioavailability in acidic environments.

Antiproliferative and Antiviral Potential

While the target compound’s specific activity is undocumented in the evidence, structurally related hydroxyacetamide derivatives (e.g., FP1–12 ) exhibit antiproliferative activity via kinase inhibition . The pyrimidine-oxadiazole core may similarly target nucleotide-binding domains, as seen in Z2194302854 (3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide) , which modulates CFTR ion channels.

Data Table: Key Properties of Comparable Compounds

Critical Analysis of Structural Advantages

- Rigidity vs.

- Electron-Deficient Moieties : The pyrimidine-oxadiazole system offers stronger hydrogen-bonding and π-stacking interactions compared to Z7 ’s methoxy-substituted thiazole .

- Salt Form Optimization : The oxalate salt improves solubility relative to neutral analogs but may underperform compared to sodium salts (e.g., CL316243 ) in physiological buffers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.